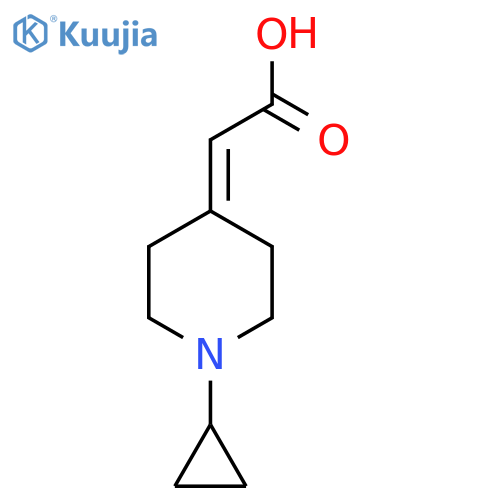Cas no 1368795-35-0 (2-(1-Cyclopropylpiperidin-4-ylidenE)acetic acid)

1368795-35-0 structure
商品名:2-(1-Cyclopropylpiperidin-4-ylidenE)acetic acid
2-(1-Cyclopropylpiperidin-4-ylidenE)acetic acid 化学的及び物理的性質
名前と識別子
-
- 1368795-35-0
- EN300-1455158
- 2-(1-CYCLOPROPYLPIPERIDIN-4-YLIDENE)ACETIC ACID
- 2-(1-CYCLOPROPYLPIPERIDIN-4-YLIDENE)ACETICACID
- Acetic acid, 2-(1-cyclopropyl-4-piperidinylidene)-
- 2-(1-Cyclopropylpiperidin-4-ylidenE)acetic acid
-
- インチ: 1S/C10H15NO2/c12-10(13)7-8-3-5-11(6-4-8)9-1-2-9/h7,9H,1-6H2,(H,12,13)
- InChIKey: NEKPVBZKROKIAL-UHFFFAOYSA-N
- ほほえんだ: OC(/C=C1\CCN(CC\1)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 181.110278721g/mol
- どういたいしつりょう: 181.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 密度みつど: 1.330±0.06 g/cm3(Predicted)
- ふってん: 349.5±17.0 °C(Predicted)
- 酸性度係数(pKa): 3.42±0.41(Predicted)
2-(1-Cyclopropylpiperidin-4-ylidenE)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1455158-0.25g |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 0.25g |
$789.0 | 2023-06-06 | ||
| Enamine | EN300-1455158-50mg |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 50mg |
$528.0 | 2023-09-29 | ||
| Enamine | EN300-1455158-5.0g |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 5g |
$2485.0 | 2023-06-06 | ||
| Enamine | EN300-1455158-0.1g |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 0.1g |
$755.0 | 2023-06-06 | ||
| Enamine | EN300-1455158-1.0g |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 1g |
$857.0 | 2023-06-06 | ||
| Enamine | EN300-1455158-0.05g |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 0.05g |
$719.0 | 2023-06-06 | ||
| Enamine | EN300-1455158-10.0g |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 10g |
$3683.0 | 2023-06-06 | ||
| Enamine | EN300-1455158-2.5g |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 2.5g |
$1680.0 | 2023-06-06 | ||
| Enamine | EN300-1455158-2500mg |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 2500mg |
$1230.0 | 2023-09-29 | ||
| Enamine | EN300-1455158-500mg |
2-(1-cyclopropylpiperidin-4-ylidene)acetic acid |
1368795-35-0 | 500mg |
$603.0 | 2023-09-29 |
2-(1-Cyclopropylpiperidin-4-ylidenE)acetic acid 関連文献
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
1368795-35-0 (2-(1-Cyclopropylpiperidin-4-ylidenE)acetic acid) 関連製品
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
